(S)-4-(4-Bromophenyl)-3-methylmorpholine
Description
(S)-4-(4-Bromophenyl)-3-methylmorpholine is a chiral morpholine derivative characterized by a bromophenyl substituent at the 4-position and a methyl group at the 3-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks and their ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability . The bromine atom in the para position of the phenyl ring enhances lipophilicity, which may improve membrane permeability and target binding affinity. However, the methyl group at the 3-position introduces steric effects that could influence conformational flexibility and receptor interactions.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
(3S)-4-(4-bromophenyl)-3-methylmorpholine |
InChI |
InChI=1S/C11H14BrNO/c1-9-8-14-7-6-13(9)11-4-2-10(12)3-5-11/h2-5,9H,6-8H2,1H3/t9-/m0/s1 |
InChI Key |
OQYWZPJJSMZRJJ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1COCCN1C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1COCCN1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (S)-4-(4-Bromophenyl)-3-methylmorpholine and analogous morpholine derivatives:
Structural and Functional Analysis:
In contrast, the fluorine atom in 4-(4-Bromo-3-fluorophenyl)morpholine introduces electronegativity but reduces steric bulk, which may alter binding kinetics . The methoxy group in 4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine enhances solubility but may reduce metabolic stability due to susceptibility to oxidative demethylation .
The (S)-configuration could confer enantioselective interactions with chiral biological targets, a feature absent in racemic or non-chiral derivatives .
Spectroscopic and Synthetic Differences :
- Compound B1 () shares a bromophenyl group but features a dithiol-xanthene core, leading to distinct FTIR signatures (e.g., C=C stretch at 1688 cm⁻¹) compared to morpholine-based compounds. This highlights the role of core structure in spectroscopic profiling .
Fluorine’s electronegativity may also influence reactivity and degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
